N,N-Dimethyl-L-phenylalanine chemical properties
N,N-Dimethyl-L-phenylalanine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of N,N-Dimethyl-L-phenylalanine
Authored by a Senior Application Scientist
Abstract
N,N-Dimethyl-L-phenylalanine is a chiral, non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic organic chemistry and drug development. Its unique structural features, characterized by a tertiary amine and a carboxylic acid functional group, impart distinct physicochemical properties that are leveraged in various applications, including peptide synthesis and chiral separations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and key applications of N,N-Dimethyl-L-phenylalanine. Detailed experimental protocols and expert insights are included to support researchers, scientists, and drug development professionals in the effective utilization of this compound.
Introduction
N,N-Dimethyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of two methyl groups on the alpha-amino nitrogen. This N,N-dimethylation significantly alters the molecule's steric and electronic properties compared to its parent amino acid. The resulting tertiary amine is a weaker nucleophile and is unable to participate in peptide bond formation as an amine donor, which can be a strategic advantage in peptide modification to enhance stability and bioavailability. Furthermore, its inherent chirality and ability to form metal complexes make it a valuable ligand in asymmetric synthesis and chiral chromatography. This guide will explore the fundamental chemical properties and practical applications of this important synthetic intermediate.
Physicochemical Properties
The physical and chemical properties of N,N-Dimethyl-L-phenylalanine are crucial for its handling, storage, and application in various chemical transformations. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [3][2] |
| Appearance | White to off-white powder | [4][5] |
| Melting Point | 225-227 °C | [4][5][6] |
| Boiling Point (Predicted) | 308.1 ± 35.0 °C | [4] |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [4] |
| Solubility | Freely soluble in water | [5] |
| pKa (Predicted) | 2.24 ± 0.11 | [4] |
| Specific Optical Rotation | [α]²⁰/D +73.0° to +77.0° (c=1.3 in H₂O) | [2][4][7] |
| CAS Number | 17469-89-5 | [2][4] |
Synthesis of N,N-Dimethyl-L-phenylalanine
The most common and efficient method for the synthesis of N,N-dimethylated amino acids is through reductive amination of the parent amino acid. This approach involves the reaction of L-phenylalanine with an excess of formaldehyde in the presence of a reducing agent.
Synthetic Rationale and Mechanistic Insight
Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of a Schiff base (imine) between the primary amine of L-phenylalanine and formaldehyde. This is followed by the in-situ reduction of the imine to the N-methyl derivative. The process is repeated to yield the N,N-dimethylated product. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical to selectively reduce the imine in the presence of the carbonyl group of formaldehyde.[8] The reaction is typically carried out in an aqueous acidic medium to facilitate both imine formation and the activity of the reducing agent.
Experimental Protocol: Reductive Amination of L-Phenylalanine
Materials:
-
L-Phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Dissolution: Dissolve L-phenylalanine (1 equivalent) in a dilute aqueous solution of HCl (pH ~2.5). Cool the solution to 4 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (2.2 equivalents) to the cooled solution and stir for 10 minutes. The slight excess of the reducing agent ensures the complete reduction of the intermediate imines.
-
Addition of Formaldehyde: Add formaldehyde (37% aqueous solution, 2.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 4 °C. The slow addition helps to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture for 30 minutes at 4 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of methanol and dichloromethane) and visualized with ninhydrin stain. The disappearance of the starting material (L-phenylalanine) indicates the completion of the reaction.
-
Purification: The crude product can be purified by silica gel column chromatography using a methanol/dichloromethane gradient to afford pure N,N-Dimethyl-L-phenylalanine.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of N,N-Dimethyl-L-phenylalanine via reductive amination.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of synthesized N,N-Dimethyl-L-phenylalanine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H | 7.20 - 7.40 | Multiplet | Protons on the phenyl ring. |
| α-H | ~3.5 - 3.7 | Doublet of Doublets | Alpha-proton coupled to the β-protons. |
| β-CH₂ | ~3.0 - 3.3 | Multiplet | Diastereotopic beta-protons. |
| N-(CH₃)₂ | ~2.7 - 2.9 | Singlet | Protons of the two N-methyl groups. |
| COOH | >10 | Broad Singlet | Carboxylic acid proton, position is solvent dependent. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| C=O | ~175 - 180 | Carboxylic acid carbonyl carbon. | |
| Aromatic-C | ~125 - 140 | Carbons of the phenyl ring. | |
| α-C | ~65 - 70 | Alpha-carbon. | |
| N-(CH₃)₂ | ~40 - 45 | N-methyl carbons. | |
| β-C | ~35 - 40 | Beta-carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N,N-Dimethyl-L-phenylalanine in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Overlaps with C-H stretching. |
| C-H (Aromatic) | 3000 - 3100 | |
| C-H (Aliphatic) | 2850 - 3000 | |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong absorption. |
| C=C (Aromatic) | 1450 - 1600 | |
| C-N | 1000 - 1250 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in N,N-Dimethyl-L-phenylalanine.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Data:
-
Molecular Ion Peak (M⁺): m/z = 193.24
-
Key Fragments: Loss of the carboxylic acid group (-COOH, m/z = 45) and fragments corresponding to the benzyl group (C₇H₇⁺, m/z = 91).
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Analytical Workflow Diagram
Caption: A standard workflow for the analytical characterization of N,N-Dimethyl-L-phenylalanine.
Reactivity and Applications
The presence of a tertiary amine and a carboxylic acid group defines the reactivity of N,N-Dimethyl-L-phenylalanine. It is a key intermediate in the synthesis of various molecules and finds significant application in chiral separations.
Application in Chiral Ligand-Exchange Chromatography
N,N-Dimethyl-L-phenylalanine is commonly used to prepare Cu(II)-amino acid complexes, which serve as chiral mobile phase additives for the resolution of enantiomers, particularly other amino acids.[3][6]
Principle: The formation of transient diastereomeric complexes between the chiral Cu(II)-N,N-Dimethyl-L-phenylalanine complex and the enantiomers of the analyte leads to different retention times on a chromatographic column, thus enabling their separation.
Experimental Protocol: Preparation of a Chiral Mobile Phase Additive
-
Complex Formation: Prepare an aqueous solution of copper(II) sulfate (CuSO₄).
-
Ligand Addition: Add N,N-Dimethyl-L-phenylalanine to the copper(II) sulfate solution in a 2:1 molar ratio (ligand:metal).
-
pH Adjustment: Adjust the pH of the solution to the desired value (typically between 4 and 6) using a suitable buffer.
-
Mobile Phase Preparation: Add the prepared chiral complex solution to the mobile phase (e.g., a mixture of water and an organic modifier like acetonitrile or methanol) at a low concentration (e.g., 1-2 mM).
-
Chromatographic Separation: Use this chiral mobile phase with a standard reversed-phase HPLC column (e.g., C18) to perform the enantiomeric separation of a racemic analyte.
Chiral Separation Workflow
Caption: Workflow for enantiomeric separation using a chiral mobile phase additive derived from N,N-Dimethyl-L-phenylalanine.
Other Applications
-
Peptide Synthesis: While it cannot form a peptide bond at its amino terminus, it can be incorporated into peptides at the C-terminus or as a side-chain modification to introduce a permanently charged group and increase steric bulk.[2]
-
Synthesis of Natural Products: It has been utilized in the total synthesis of natural products like (-)-paliurine E and almazole D.[6]
Safety and Handling
N,N-Dimethyl-L-phenylalanine is considered a hazardous chemical and should be handled with appropriate safety precautions.[9]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10]
-
Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[11] Use in a well-ventilated area or under a fume hood.[9][10] Avoid dust formation, ingestion, and inhalation. Wash hands thoroughly after handling.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.[10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]
-
References
-
Bower, S., et al. (1998). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing. Available at: [Link]
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Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Available at: [Link]
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PubChem. (n.d.). N,N-dimethyl-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]
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Huang, D., et al. (2018). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of L-phenylalanine. Available at: [Link]
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PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2012). Chiral separation of phenylalanine using Dphenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Available at: [Link]
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Pharmaffiliates. (n.d.). N,N-Dimethyl-L-phenylalanine. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Available at: [Link]
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International Journal of ChemTech Research. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Available at: [Link]
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ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
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Journal of Medicinal Chemistry. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]
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Analytical and Bioanalytical Chemistry. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. NIH. Available at: [Link]
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ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). Available at: [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Available at: [Link]
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Crystal Growth & Design. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Available at: [Link]
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